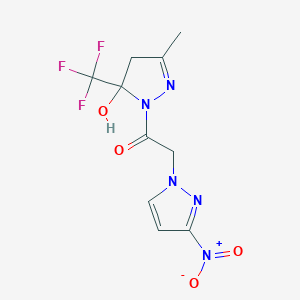![molecular formula C18H19ClN4O4 B279802 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways within cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation and oxidative stress. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its biological activities. Additionally, future research could focus on optimizing the synthesis of this compound, in order to improve its yield and purity. Finally, further studies could investigate the potential use of this compound in the treatment of other diseases and disorders, such as Parkinson's disease and multiple sclerosis.
Synthesemethoden
The synthesis of 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in the literature. The starting materials for the synthesis include 3,4,5-trimethoxybenzaldehyde and 2-chloroethylamine hydrochloride. These compounds are reacted with other reagents to form the final product.
Wissenschaftliche Forschungsanwendungen
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have potential anticancer activity in vitro, as well as potential anti-inflammatory and antioxidant activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
Molekularformel |
C18H19ClN4O4 |
|---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN4O4/c1-25-14-6-12(7-15(26-2)17(14)27-3)21-18(24)13-8-16-20-9-11(4-5-19)10-23(16)22-13/h6-10H,4-5H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
BAEUBZPFIMVROM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)